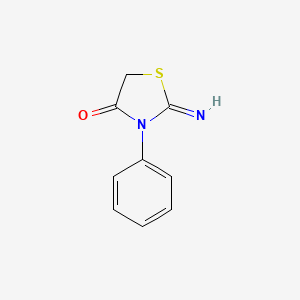

2-Imino-3-phenyl-4-thiazolidinone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6966-55-8 |

|---|---|

Molecular Formula |

C9H8N2OS |

Molecular Weight |

192.24 g/mol |

IUPAC Name |

2-imino-3-phenyl-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C9H8N2OS/c10-9-11(8(12)6-13-9)7-4-2-1-3-5-7/h1-5,10H,6H2 |

InChI Key |

YMOROMMOECIGJU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(=N)S1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies for 2 Imino 3 Phenyl 4 Thiazolidinone and Its Structural Analogues

Classical and Contemporary Approaches to 2-Imino-4-thiazolidinone Synthesis

Traditional and modern synthetic methods provide a robust foundation for accessing the 2-imino-4-thiazolidinone scaffold. These approaches often involve cyclization reactions and multi-step sequences that allow for the introduction of various substituents.

Cyclization Reactions Involving Thiourea (B124793) Derivatives and Halogenated Compounds

A prevalent and versatile method for constructing the 2-imino-4-thiazolidinone ring system is the cyclization reaction between thiourea derivatives and compounds containing a halogenated acyl group. orientjchem.orgbeilstein-journals.org This reaction typically proceeds through the nucleophilic attack of the sulfur atom of the thiourea onto the electrophilic carbonyl carbon of the halogenated compound, followed by an intramolecular cyclization to form the five-membered ring.

A common strategy involves the reaction of thioureas with α-halocarboxylic acids or their corresponding acyl halides. beilstein-journals.org For instance, the reaction of a substituted thiourea with chloroacetyl chloride or bromoacetic acid derivatives can efficiently yield the desired 2-imino-4-thiazolidinone. rsc.orgresearchgate.net The use of α-halocarboxylic acids often requires a condensing agent to facilitate the reaction. researchgate.net

The reaction conditions for these cyclizations can be varied. For example, the synthesis of certain 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones involves reacting 2-chloroacetamido-4-arylthiazoles with potassium thiocyanate (B1210189) in refluxing acetone. mdpi.com Another example is the synthesis of 6-bromo-2-[o-imino-(4-thiazolidinone)-phenyl]-3-imino-(4-thiazolidinone)-Quinazolin-4(3H)-one, which is achieved by refluxing 2-(o-thiadiaminephenyl)-3-thiadiamine-6-bromo–Quinazolin-4(3H)-one with fused sodium acetate (B1210297) in absolute alcohol. ajomsap.comsciencepublishinggroup.com The choice of solvent and base can significantly influence the reaction's outcome and yield.

Furthermore, the halocyclization of N-allyl thiourea derivatives represents another avenue for synthesizing related thiazoline (B8809763) structures, which can be precursors or analogues of 2-imino-4-thiazolidinones. researchgate.netspringernature.com

Regioselective Synthesis of 2-Imino-4-thiazolidinones from Unsymmetrical Thioureas

When unsymmetrical thioureas are used as starting materials, the formation of two possible regioisomers of the 2-imino-4-thiazolidinone product is possible. The control of regioselectivity in these reactions is a critical aspect of the synthesis. Several factors have been identified to direct the regiochemical outcome. beilstein-journals.org

One significant factor is the electronic nature of the substituents on the thiourea nitrogens. It has been observed that in the reaction of unsymmetrical 1,3-disubstituted thioureas with chloroacetyl chloride, the amine with the lower pKa value tends to form the exocyclic imino group, while the amine with the higher pKa becomes the endocyclic nitrogen atom of the thiazolidinone ring. rsc.orgresearchgate.net This principle allows for a degree of predictability in the synthesis of specific regioisomers.

For example, the reaction of an unsymmetrical thiourea bearing both a phenyl and an o-chlorophenyl group with chloroacetyl chloride yields a mixture of the two corresponding 2-imino-4-thiazolidinones. researchgate.net The regioselectivity can also be influenced by other factors such as allylic strain and chelation effects, which can direct the reaction to favor one isomer over the other. beilstein-journals.orgresearchgate.net In some cases, a single regioisomer can be obtained in good yield. beilstein-journals.org

The reaction of N-(anthracen-9-yl)-N′-ethylthiourea with different bromoacetic acid derivatives has been shown to yield different major regioisomers, highlighting the influence of the electrophile on the reaction pathway. researchgate.net

Multi-Step Synthetic Methodologies for 2-Imino-3-phenyl-4-thiazolidinone and its Derivatives

The synthesis of more complex derivatives of this compound often requires multi-step synthetic sequences. These methodologies allow for the systematic construction of the target molecules with desired functionalities.

A common multi-step approach begins with the synthesis of a substituted thiourea, followed by cyclization to form the 2-imino-4-thiazolidinone core, and subsequent derivatization. For instance, novel 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivatives have been synthesized through a multi-step pathway. medwinpublishers.com

Another example involves the initial synthesis of 2-amino-4-arylthiazoles, which are then reacted with chloroacetyl chloride to produce 2-chloroacetamido-4-arylthiazoles. These intermediates are subsequently treated with potassium thiocyanate to yield the final 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones. mdpi.com

The synthesis of 5-arylidene derivatives often involves a Knoevenagel condensation of the pre-formed 2-imino-4-thiazolidinone with an appropriate aromatic aldehyde. researchgate.netjocpr.com This reaction is a powerful tool for introducing diversity at the C-5 position of the thiazolidinone ring.

Green Chemistry Approaches in 2-Imino-4-thiazolidinone Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods, in line with the principles of green chemistry. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One notable green chemistry approach for the synthesis of 2-imino-4-thiazolidinones involves the use of solvent-free reaction conditions. beilstein-journals.org For example, a rapid and efficient one-pot, solvent- and scavenger-free protocol has been developed for the synthesis of these compounds. beilstein-journals.org Microwave-assisted synthesis has also emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reactions. rasayanjournal.co.in

The use of catalysts that can be easily recovered and reused is another key aspect of green chemistry. For instance, vanadyl sulfate (B86663) (VOSO₄) has been employed as a catalyst in the ultrasonic-assisted synthesis of thiazolidin-4-one derivatives. nih.gov Similarly, nano-catalysts are being explored to facilitate these transformations under milder conditions. nih.gov

Furthermore, the development of one-pot, multi-component reactions represents an atom-economical approach to synthesizing complex molecules like 2-imino-4-thiazolidinones, reducing the number of isolation and purification steps. researchgate.net

Derivatization Strategies for Enhancing Molecular Diversity

The biological activity of 2-imino-4-thiazolidinones can be significantly modulated by introducing various substituents at different positions of the heterocyclic ring. Derivatization strategies are therefore crucial for creating libraries of compounds with diverse pharmacological profiles.

Substitution at the Exocyclic Imino Nitrogen (N-2) and Endocyclic Nitrogen (N-3)

The exocyclic imino nitrogen (N-2) and the endocyclic nitrogen (N-3) are key positions for introducing structural diversity. The nature of the substituents at these positions can have a profound impact on the compound's properties.

Substitution at the N-3 position is often achieved by starting with an appropriately substituted thiourea in the cyclization reaction. For example, using N-phenylthiourea leads to the formation of 3-phenyl-2-imino-4-thiazolidinone. A wide variety of aryl, alkyl, and heterocyclic groups can be introduced at this position. mdpi.com

The exocyclic imino nitrogen (N-2) can also be functionalized. While the initial synthesis often results in an unsubstituted imino group, further reactions can be employed to introduce substituents. The regioselective synthesis from unsymmetrical thioureas directly influences the substituent at the N-2 position. researchgate.net

Modifications at the C-5 Position: Arylidene Derivatives

A primary strategy for the structural modification of this compound involves the C-5 position. The methylene (B1212753) group at this position is flanked by two activating groups (a carbonyl group at C-4 and a phenyl-substituted imino group at C-2), rendering the C-5 protons acidic and the carbon atom nucleophilic. This reactivity is exploited in Knoevenagel condensation reactions with various aldehydes to introduce an arylidene moiety (Ar-CH=) at the C-5 position. wikipedia.org

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, which is then followed by a dehydration reaction to form a C=C double bond. wikipedia.orgtaylorandfrancis.comsigmaaldrich.com In the context of this compound, the reaction is typically carried out by refluxing the thiazolidinone with a selected aromatic or heterocyclic aldehyde in a suitable solvent, often in the presence of a basic catalyst. nih.govresearchgate.net

Commonly used catalysts include weak bases like piperidine (B6355638) or sodium acetate in solvents such as ethanol (B145695) or acetic acid. nih.govmdpi.com For instance, a general method involves heating a mixture of the 4-thiazolidinone (B1220212), an aldehyde, and piperidine in ethanol under reflux for several hours. nih.gov Another approach uses anhydrous sodium acetate as the catalyst in acetic acid. mdpi.com The reaction progress is monitored by thin-layer chromatography (TLC), and the final product is typically isolated by precipitation in water and subsequent recrystallization. nih.govjocpr.com

Microwave-assisted synthesis has also been employed as a rapid, solvent-free, one-pot method for preparing 5-arylidene-2-imino-4-thiazolidinones. researchgate.net This technique involves the condensation of thioureas with chloroacetic acid and an aldehyde under microwave irradiation, offering an efficient alternative to conventional heating methods. researchgate.net

The introduction of different substituted aryl groups via this condensation allows for the fine-tuning of the molecule's steric and electronic properties. The nature and position of substituents on the aromatic ring of the aldehyde (e.g., methoxy, hydroxy, chloro, nitro) can significantly influence the biological profile of the resulting 5-arylidene derivatives. mdpi.comnih.gov

Table 1: Examples of Knoevenagel Condensation for the Synthesis of 5-Arylidene Derivatives

| Starting Thiazolidinone | Aldehyde | Catalyst/Solvent | Resulting Derivative Class | Reference |

|---|---|---|---|---|

| 2-Imino-3-aryl-4-thiazolidinone | Substituted Aromatic Aldehydes | Piperidine / Ethanol | 5-Arylidene-2-imino-3-aryl-4-thiazolidinones | nih.gov |

| 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-one | Nitro-substituted Aromatic Aldehydes | Anhydrous Sodium Acetate / Acetic Acid | 5-Arylidene-2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones | mdpi.com |

| Thiourea, Chloroacetic Acid (One-pot synthesis) | Various Aromatic Aldehydes | Microwave Irradiation (Solvent-free) | 5-Arylidene-2-imino-4-thiazolidinones | researchgate.net |

| 2,3-Disubstituted-4-thiazolidinones | 4-Methoxybenzaldehyde | Sodium Ethoxide / Alcohol | 2,3-Disubstituted-5-(4-methoxy)benzylidene-4-thiazolidinones | |

| 3-(3-Fluoro-4-yl-morpholin-4-yl-phenylimino)-thiazolidin-4-one | Substituted Aryl Aldehydes | Diisopropylethylamine / Absolute Ethanol | 5-Benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)-thiazolidin-4-one | jocpr.com |

Hybrid Molecule Formation with Other Biologically Active Scaffolds

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (structural units responsible for biological activity) into a single molecule. nih.govresearchgate.net This approach aims to create hybrid compounds with potentially enhanced affinity for multiple targets, improved activity, or a novel mechanism of action. The 2-imino-4-thiazolidinone scaffold is a versatile core for creating such hybrid molecules due to its established biological relevance and synthetic accessibility. nih.govrsc.org

Researchers have successfully synthesized hybrids by linking the 2-imino-4-thiazolidinone ring system to other known biologically active scaffolds. These scaffolds can be other heterocyclic systems or natural product fragments. The connection is typically achieved through a covalent bond, which can be a direct link or involve a spacer or linker moiety. nih.gov

Key examples of this strategy include:

Furan (B31954) Hybrids: The 2-imino-4-thiazolidinone core has been combined with a furan scaffold. rsc.org In one study, a series of 5-[5-(substituted-phenyl)-furan-2-ylmethylene]-3-4-(substituted-phenyl)-2-(substituted-phenylimino)-thiazolidin-4-ones were synthesized. This was achieved by reacting the corresponding 2-imino-4-thiazolidinone with 5-(substituted-phenyl)-furan-2-carbaldehyde. These hybrids were investigated for their potential as TNF-α inhibitors. rsc.org

1,3,4-Thiadiazole (B1197879) Hybrids: Hybrids incorporating the 1,3,4-thiadiazole ring have been developed. For instance, a series of compounds where a 5-ethyl-1,3,4-thiadiazol-2-yl group is attached to the imino nitrogen at the C-2 position of the thiazolidinone ring were synthesized. These molecules, which also featured an arylidene group at the C-5 position, were evaluated as potential acetylcholinesterase (AChE) inhibitors. biointerfaceresearch.com

Coumarin (B35378) Hybrids: A 2-iminothiazolidin-4-one derivative conjugated with a coumarin moiety has shown significant activity against Gram-negative bacteria. nih.gov

Indole (B1671886) Hybrids: Hybrid molecules linking the 4-thiazolidinone and indole scaffolds via an aliphatic linker have been designed as potential tubulin polymerization inhibitors for anticancer applications. nih.gov

Quinazolinone Hybrids: The 4-thiazolidinone ring has been fused or linked to quinazolinone, another heterocycle with a broad range of biological activities, to explore new antibacterial agents. researchgate.net

The design of these hybrids often leverages the known biological activities of the constituent parts to target specific pathways or enzymes involved in disease. nih.govresearchgate.net

Table 2: Examples of Hybrid Molecules Incorporating the 2-Imino-4-thiazolidinone Scaffold

| Hybrid Scaffold | Linkage Point/Strategy | Investigated Biological Activity | Reference |

|---|---|---|---|

| Furan | Condensation at C-5 position with a furan-2-carbaldehyde derivative. | Anti-inflammatory (TNF-α inhibition) | rsc.org |

| 1,3,4-Thiadiazole | Thiadiazole ring attached to the exocyclic imino nitrogen at C-2. | Acetylcholinesterase (AChE) inhibition | biointerfaceresearch.com |

| Coumarin | Conjugated to the 2-iminothiazolidin-4-one core. | Antibacterial | nih.gov |

| Indole | Linked via an aliphatic spacer. | Anticancer (Tubulin polymerization inhibition) | nih.gov |

| Quinazolinone | Linked to the phenyl ring at the N-3 position. | Antibacterial | researchgate.net |

| Monoterpene (Carvone) | Linked via a 1,2,3-triazole ring. | Anticancer | nih.gov |

Structure Activity Relationship Sar Studies of 2 Imino 4 Thiazolidinone Scaffolds

Fundamental Principles Governing SAR in 2-Imino-4-thiazolidinone Systems

Key principles governing the Structure-Activity Relationship (SAR) of this scaffold include:

Substituent Effects: The nature, size, and electronic properties of substituents at the N-3, C-2 (imino), and C-5 positions significantly modulate the biological activity. nih.gov

Stereochemistry: The spatial orientation of substituents can be crucial for selective receptor binding.

Physicochemical Properties: Properties such as lipophilicity, solubility, and electronic distribution, which are influenced by the various substituents, play a vital role in the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds, ultimately affecting their in vivo efficacy.

Impact of Substituents on Biological Activity Profiles

The substituents at the nitrogen atom at position 3 (N-3) and the exocyclic imino carbon are pivotal in defining the biological activity and selectivity of 2-imino-4-thiazolidinone derivatives.

At the N-3 Position: The introduction of various aromatic and heterocyclic rings at the N-3 position has been extensively explored to enhance potency and modulate activity. For instance, in a series of S1P1 receptor agonists, a substituted phenyl ring at the N-3 position was found to be crucial for activity. nih.gov Specifically, a 4-chloro or 4-trifluoromethoxy substituent on the phenyl ring demonstrated significant potency.

In the context of antifungal agents, a thiazol-2-yl group at the N-3 position has been shown to confer significant activity. Further substitution on this thiazole (B1198619) ring, such as with 2,4-dichloro or 2,4-dichloro-5-fluorophenyl groups, led to compounds with high fungicidal effects. mdpi.com This highlights the importance of the electronic and steric properties of the N-3 substituent in interacting with the target enzyme or receptor.

At the Imino Carbon: Similarly, the substituent on the exocyclic imino nitrogen plays a critical role. In many active compounds, this position is substituted with an aromatic or heteroaromatic ring. For example, in a series of anticancer agents, various substituted phenyl and pyridinyl groups were introduced. The nature and position of substituents on this ring system were found to be critical for cytotoxicity.

Table 1: Influence of N-3 and Imino Substituents on Biological Activity

| N-3 Substituent | Imino Substituent | Biological Activity | Key Findings | Reference |

|---|---|---|---|---|

| Phenyl | Aryl | Anticancer | Substituents on the aryl ring at the imino position are critical for activity. | nih.gov |

| 4-Arylthiazol-2-yl | Unsubstituted | Antifungal | Dichlorophenyl substitution on the thiazole ring enhances activity. | mdpi.com |

| Substituted Phenyl | Unsubstituted | S1P1 Agonist | A lipophilic side chain on the phenyl ring is essential for potency. | nih.gov |

| 2-Pyridinyl | 4-Methoxyphenyl | General Biological Activity | The combination of these groups results in a molecule with diverse potential biological activities. | ontosight.ai |

The exocyclic imino group is a key pharmacophoric feature of the 2-imino-4-thiazolidinone scaffold. Its ability to act as a hydrogen bond donor is crucial for the interaction with many biological targets. researchgate.net The orientation of this group, which can exist as either the E or Z isomer, can significantly impact binding affinity and selectivity.

In many receptor-ligand interactions, the NH of the imino group forms a critical hydrogen bond with an amino acid residue in the binding pocket. For example, in the case of S1P1 receptor agonists, it is proposed that the imino group interacts with key residues within the receptor binding site, contributing to the high affinity of these compounds. nih.gov

The C-5 position of the 2-imino-4-thiazolidinone ring is another critical site for modification that significantly influences pharmacological efficacy and selectivity. The introduction of substituents at this position, often via Knoevenagel condensation with aldehydes, results in 5-ylidene derivatives. nih.gov

The nature of the substituent at C-5 can have a profound impact on the biological activity profile:

Unsubstituted Methylene (B1212753) Group: The presence of a simple methylene group at C-5 can be important for certain activities. However, this position is highly reactive and prone to substitution. nih.govresearchgate.net

Arylidene Substituents: The introduction of a 5-arylidene group is a common strategy to enhance potency. The electronic properties of the aryl ring are critical. For instance, electron-withdrawing groups like nitro have been shown to be favorable for antifungal activity. mdpi.com In contrast, for some anti-inflammatory agents, other substitutions on the benzylidene ring were found to be more effective. biointerfaceresearch.com

Conjugation and Reactivity: The exocyclic double bond introduced at C-5 in 5-ylidene derivatives creates a conjugated system with the C-4 carbonyl group. nih.gov This can make the molecule a Michael acceptor, allowing for covalent interactions with nucleophilic residues (like cysteine) in target proteins. This reactivity can be a double-edged sword, potentially leading to non-specific binding but also offering a mechanism for potent and irreversible inhibition. nih.gov

Table 2: Impact of C-5 Substitutions on Biological Activity

| C-5 Substituent | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| 5-Arylidene (nitro-substituted) | Antifungal | Nitro group on the aromatic aldehyde used for condensation leads to good yields and activity. | mdpi.com |

| 5-Benzylidene (variously substituted) | Anti-inflammatory | Substitutions on the benzylidene ring significantly affect anti-inflammatory potency. | biointerfaceresearch.com |

| Unsubstituted | Antimicrobial | The unsubstituted C-5 position can be important for certain antimicrobial activities. | nih.gov |

| 5,5-bishydroxymethyl | Intermediate | Condensation with formaldehyde (B43269) can lead to di-substitution at the C-5 position. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-Imino-4-thiazolidinones

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. For 2-imino-4-thiazolidinone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov

These studies provide valuable insights into the structural requirements for optimal activity and can guide the design of new, more potent analogs. For a series of 2-imino-thiazolidin-4-one derivatives acting as S1P1 receptor agonists, 3D-QSAR models were developed that showed a strong correlation between the steric and electrostatic fields of the molecules and their agonist activity. nih.gov

The QSAR models often highlight the following:

Favorable and Unfavorable Regions: Contour maps generated from CoMFA and CoMSIA analyses can indicate regions where bulky or electropositive/electronegative substituents would be beneficial or detrimental to activity.

Key Descriptors: These models can identify specific physicochemical descriptors (e.g., lipophilicity, electronic parameters) that are critical for the biological activity of the compounds. researchgate.netrsc.org

For example, a QSAR study on thiazolidinones as anti-HIV agents has been reported, and more recently, the first application of QSAR to study these scaffolds as S1P1 receptor agonists has provided a solid basis for the rational design of more active and selective compounds. nih.gov These models are crucial for prioritizing synthetic efforts and for the in-silico screening of virtual libraries of 2-imino-4-thiazolidinone derivatives. nih.gov

Biological Activities and Mechanistic Insights of 2 Imino 4 Thiazolidinone Derivatives

Research into Anticancer Activity

The quest for novel and effective anticancer agents has led to the investigation of various synthetic compounds, with 2-imino-4-thiazolidinone derivatives emerging as a promising class. ontosight.airesearchgate.net Their multifaceted biological effects are attributed to their unique chemical structure, which allows for diverse substitutions and the potential to interact with various biological targets. ontosight.ai

In vitro Cytotoxic Effects on Diverse Cancer Cell Lines

Numerous studies have demonstrated the potent cytotoxic effects of 2-imino-4-thiazolidinone derivatives against a broad spectrum of cancer cell lines. For instance, a series of novel 2-imino-4-thiazolidinone derivatives were synthesized and evaluated for their in vitro cytotoxicity against murine melanoma (B16F10), human lung carcinoma (A549), and human pancreatic cancer (PANC-1) cell lines. nih.gov Among the tested compounds, some showed significant dose-dependent cytotoxic activity, with IC₅₀ values indicating potent growth inhibition. nih.gov

Another study focused on the antiglioblastoma activity of novel 2-imino-4-thiazolidinones, a class of tumors known for its aggressive nature and resistance to chemotherapy. nih.gov The synthesized compounds were tested on glioma (C6) and primary astrocyte cell lines, revealing their potential as antitumor agents for glioblastoma. nih.gov Furthermore, a series of 5-(arylidene/heteroarylidene)-2-(morpholinoimino)-3-phenylthiazolidin-4-ones were synthesized and screened against human breast cancer (MCF-7), liver cancer (HepG-2), and ovarian cancer (SKOV-3) cell lines, with several compounds exhibiting potent cytotoxic activity comparable to the standard drug doxorubicin. tandfonline.com

The cytotoxic potential of these derivatives has also been observed in other cancer cell lines. For example, certain thiazolidinone-isatin hybrids displayed cytotoxicity against non-small-cell lung cancer (A549), breast epithelial cancer (MCF-7), and prostate cancer (PC3) cells. biointerfaceresearch.com Similarly, resveratrol-based 2,3-thiazolidin-4-one derivatives have shown strong inhibitory effects on the growth of human breast cancer cell lines, MCF-7 and SKBR3. nih.govelsevierpure.com

Table 1: In vitro Cytotoxic Activity of Selected 2-Imino-4-thiazolidinone Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 2-Imino-4-thiazolidinone derivatives | B16F10, A549, PANC-1 | Potent cytotoxicity against B16F10 cell line with IC₅₀ values between 3.4 and 7 μM. | nih.gov |

| 2-Imino-4-thiazolidinone-pyridine hybrids | C6 (glioma) | Promising antitumor activity against glioblastoma. | nih.gov |

| 5-Arylidene-2-imino-4-thiazolidinone analogues | MCF-7, HepG2 | Good cytotoxic action with IC₅₀ values as low as 0.24 μM for the HepG2 cell line. | nih.gov |

| Thiazolidinone-isatin hybrids | A549, MCF-7, PC3 | Compound 7g showed the highest cytotoxicity against all three cell lines. | biointerfaceresearch.com |

| 2,3-Thiazolidin-4-one derivatives | MCF-7, SKBR3 | Strong inhibitory effects on breast cancer cell growth. | nih.govelsevierpure.com |

| 5-(Arylidene/heteroarylidene)-2-(morpholinoimino)-3-phenylthiazolidin-4-ones | MCF-7, HepG-2, SKOV-3 | Compounds 5, 7, 11, 12, 17, and 18 were the most active against all tested cell lines. | tandfonline.com |

Mechanistic Investigations: Apoptosis Induction and Cell Cycle Modulation

A key mechanism through which 2-imino-4-thiazolidinone derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death, and modulating the cell cycle. Research has shown that certain derivatives can trigger apoptosis in cancer cells, leading to their demise. nih.gov For example, in B16F10 melanoma cells, potent 2-imino-4-thiazolidinone derivatives were found to induce apoptosis, as observed through DNA damage analysis. nih.gov

Furthermore, these compounds have been shown to interfere with the normal progression of the cell cycle in cancer cells. Some derivatives induced a G0/G1 phase arrest, while others caused an arrest in the G2/M phase of the cell cycle in B16F10 cells. nih.gov This disruption of the cell cycle prevents cancer cells from proliferating. In another study, novel thiazolidinone-isatin hybrids were found to induce apoptosis in A549 lung cancer cells, which was confirmed by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. biointerfaceresearch.com Similarly, certain 5-(arylidene/heteroarylidene)-2-(morpholinoimino)-3-phenylthiazolidin-4-ones were found to induce significant early and late apoptosis in MCF-7, HepG-2, and SKOV-3 cancer cells. tandfonline.com These compounds also caused cell cycle arrest in the S and G2 phases in all tested cancer cell lines. tandfonline.com

Enzyme Target Modulation: Kinase and Carbonic Anhydrase Inhibition Studies

The anticancer activity of 2-imino-4-thiazolidinone derivatives is also linked to their ability to inhibit specific enzymes that play a crucial role in cancer progression. Among these are kinases and carbonic anhydrases. Kinases are involved in cell signaling pathways that regulate cell growth and proliferation, and their inhibition can halt cancer development. Some 2-imino-4-thiazolidinone derivatives have been identified as kinase inhibitors. researchgate.net

Carbonic anhydrases (CAs) are another important target. These enzymes are involved in regulating pH, and their overexpression in tumors is associated with cancer cell proliferation and survival. mdpi.com Several studies have explored 2-imino-4-thiazolidinone derivatives as inhibitors of carbonic anhydrase II (CA-II). mdpi.comnih.gov For example, a series of 3-ethylaniline (B1664132) hybrid imino-thiazolidinones were synthesized and showed inhibitory activity against CA-II, with one compound demonstrating the highest inhibition with an IC₅₀ value of 1.545 ± 0.016 µM. nih.gov The inhibition of these enzymes represents a key mechanism through which these compounds exert their anticancer effects. nih.gov

Investigations into Antimicrobial Activity

In addition to their anticancer properties, 2-imino-4-thiazolidinone derivatives have demonstrated significant potential as antimicrobial agents, exhibiting efficacy against a range of bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of 2-imino-4-thiazolidinone have been shown to possess broad-spectrum antibacterial activity. Studies have evaluated their effectiveness against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. sciencepublishinggroup.comresearchgate.netjocpr.com

In one study, synthesized quinazolinone derivatives bearing the 2-imino-4-thiazolidinone moiety exhibited significant antibacterial activity, with zones of inhibition ranging from 10 to 20 mm against the tested microorganisms. sciencepublishinggroup.comresearchgate.net Some of these compounds showed higher activity against Staphylococcus aureus compared to the standard drug ciprofloxacin. sciencepublishinggroup.comresearchgate.net Another study on 5-benzylidene derivatives of 2-(4-morpholinophenylimino)-thiazolidin-4-one also reported moderate activity against both Gram-positive and Gram-negative bacterial strains. jocpr.com The antibacterial properties of these compounds make them promising candidates for the development of new antibiotics. researchgate.net

Table 2: Antibacterial Activity of Selected 2-Imino-4-thiazolidinone Derivatives

| Compound/Derivative | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| 6-bromo-2-[o-imino-(4-thiazolidinone)-phenyl]-3-imino-(4-thiazolidinone)-Quinazolin-4(3H)-one | Staphylococcus aureus, Bacillus species | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumonia | Significant antibacterial activity with inhibition zones of 10-20 mm. Higher activity against S. aureus than ciprofloxacin. | sciencepublishinggroup.comresearchgate.net |

| 5-Benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)-thiazolidin-4-one derivatives | Staphylococcus aureus, Bacillus subtilis | Escherichia coli | Moderate activity against both Gram-positive and Gram-negative bacteria. | jocpr.com |

| 2-(substituted phenyl)-3-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl) thiazolidin-4-one derivatives | Staphylococcus aureus | Escherichia coli | Significant activity against both types of bacteria. | researchgate.net |

| Thiazolidinone-isatin hybrids | Staphylococcus aureus | Escherichia coli | Compound 7d was susceptible to S. aureus. | biointerfaceresearch.com |

Antifungal Potential Against Agricultural and Pathogenic Fungi

The antifungal properties of 2-imino-4-thiazolidinone derivatives have been investigated against a variety of fungi, including those that are pathogenic to humans and those that affect agriculture. For instance, a series of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their 5-arylidene derivatives were tested against seven agricultural fungi. mdpi.comdoaj.orgresearchgate.netresearchgate.net Two new compounds, 2-imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone and 2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidinone, exhibited higher fungicidal effects than the other prepared compounds. mdpi.comdoaj.orgresearchgate.net

The antifungal activity of these derivatives has also been evaluated against human pathogenic fungi like Candida albicans and Aspergillus niger. sciencepublishinggroup.comresearchgate.netjocpr.comnanobioletters.com In one study, synthesized quinazolinone derivatives showed notable antifungal activity against Candida albicans and Aspergillus Species. sciencepublishinggroup.comresearchgate.net Another study reported that some 2-imino-4-thiazolidinone derivatives showed moderate activity against the fungal strains Aspergillus niger and Rhizopus oryzae. jocpr.com A series of 2,3-diphenyl-4-thiazolidinone (B188892) derivatives also showed broad-spectrum antifungal activities against seven phytopathogenic fungi. ccspublishing.org.cn

Inhibition of Bacterial Biofilm Formation

Bacterial biofilms are a significant challenge in clinical settings, as they exhibit increased resistance to antimicrobial agents. asm.org Derivatives of 2-imino-4-thiazolidinone have emerged as promising candidates for the inhibition of bacterial biofilm formation.

Research has shown that certain 2-arylimino-3-arylthiazolidin-4-ones exhibit moderate antibiofilm activity against Staphylococcus epidermidis RP62A. nih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of the YycG histidine kinase, which plays a crucial role in bacterial biofilm proliferation. nih.gov For instance, a series of 2-arylimino-3-arylthiazolidin-4-ones were synthesized and evaluated for their ability to inhibit S. epidermidis biofilm formation, with some compounds showing notable activity. nih.gov

In another study, 2-iminothiazolidin-4-one derivatives conjugated with a coumarin (B35378) moiety demonstrated high activity against the Gram-negative bacterium Acinetobacter baumannii, reducing biofilm viability by 45% at a concentration of 2 µg/mL. nih.gov Furthermore, certain 2-(benzylidenehydrazono)thiazolidin-4-ones with a sulfonamide group at the third position of the thiazolidine (B150603) ring showed significant inhibition of biofilm formation in S. epidermidis. nih.gov

A series of 2-aryl-3-aminothiazolidin-4-one derivatives incorporating a 1,2,4-triazole (B32235) moiety were also investigated for their antibiofilm activity against S. aureus. nih.gov One particular hybrid compound, featuring a 4-nitrophenyl substituent and a 4-fluorophenyl group, was found to be more potent than the standard drug ciprofloxacin, with an IC50 of 12.5 µg/mL. nih.gov

The table below summarizes the antibiofilm activity of selected 2-imino-4-thiazolidinone derivatives.

| Derivative Type | Target Organism | Activity | Reference |

| 2-arylimino-3-arylthiazolidin-4-ones | S. epidermidis RP62A | Moderate antibiofilm activity | nih.gov |

| 2-iminothiazolidin-4-one-coumarin conjugate | A. baumannii | 45% reduction in biofilm viability at 2 µg/mL | nih.gov |

| 2-(benzylidenehydrazono)thiazolidin-4-ones | S. epidermidis | 70-80% inhibition of biofilm formation at 40 µM | nih.gov |

| 2-aryl-3-aminothiazolidin-4-one-1,2,4-triazole hybrid | S. aureus | IC50 = 12.5 µg/mL | nih.gov |

Anti-inflammatory Research

The 2-imino-4-thiazolidinone core is a key feature in the development of novel anti-inflammatory agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of pro-inflammatory mediators and key enzymes in the inflammatory cascade.

Tumor necrosis factor-alpha (TNF-α) is a central cytokine in the inflammatory process. rsc.org Several 2-imino-4-thiazolidinone derivatives have been identified as potent inhibitors of TNF-α. rsc.org A study involving the synthesis of a series of 2-imino-4-thiazolidinone derivatives revealed that two compounds, 3f and 3g , exhibited superior TNF-α inhibition compared to the standard drug indomethacin. rsc.org An immunohistochemical study further confirmed that these compounds effectively reduced the protein expression of TNF-α. rsc.org

The anti-inflammatory properties of thiazolidinone derivatives are also linked to the inhibition of other pro-inflammatory cytokines like interleukin-1β (IL-1β). researchgate.netnih.gov For instance, treatment with thiazolidine derivatives 1b and 1d was found to reduce IL-1β expression in the spinal cord of mice with carrageenan-induced inflammation. researchgate.net

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid pathway, leading to the production of prostaglandins (B1171923) and leukotrienes, which are critical mediators of inflammation. nih.gov The 2-imino-4-thiazolidinone scaffold has been utilized to develop dual inhibitors of COX and LOX. nih.gov

A study on 2-imino-4-thiazolidinones and their 5-arylidene derivatives investigated their COX-1 and COX-2 inhibitory activity. nih.gov While the parent 2-imino-4-thiazolidinones showed weak COX-1 inhibition and no COX-2 inhibition, the introduction of a (Z)-5-arylidene group led to COX-2 inhibition. nih.gov For example, compound 14a , 5-(3-methoxypnenyliden)-2-phenylimino-3-propyl-4-thiazolidine, demonstrated significant anti-inflammatory activity, and its most promising derivative, 14d , was successfully docked into the active site of the COX-2 enzyme. nih.gov

Another study reported on 2-imino-4-thiazolidinone derivatives that were evaluated for their COX-1/COX-2 inhibitory activity. nih.gov Compound 25c emerged as a potent and selective COX-2 inhibitor with an IC50 value of 3.29 μM and a selectivity index (SI) of 29.00. nih.gov

Furthermore, the introduction of specific substituents has been shown to enhance LOX inhibition. For example, an adamantanyl substituent at position 4 of the thiazole (B1198619) ring and certain substitutions on the benzene (B151609) rings increased LOX inhibitory activity. nih.gov

The table below presents the COX/LOX inhibitory profiles of selected 2-imino-4-thiazolidinone derivatives.

| Compound | Target Enzyme | Activity | Reference |

| 14a | COX-2 | Good anti-inflammatory activity | nih.gov |

| 25c | COX-2 | IC50 = 3.29 μM, SI = 29.00 | nih.gov |

| Adamantanyl-substituted derivatives | LOX | Increased inhibition | nih.gov |

The anti-inflammatory potential of 2-imino-4-thiazolidinone derivatives has been validated in various in vivo models, most notably the carrageenan-induced paw edema model in rats. This model is a standard for evaluating acute inflammation. ijrps.comnih.gov

In one study, a series of newly synthesized 2-iminothiazolidin-4-one derivatives significantly reduced carrageenan-induced paw edema at various time points. ijrps.com The most active compounds, BT3 and BT4 , showed 77% and 75% inhibition of edema after 6 hours, respectively, suggesting their primary mechanism involves the inhibition of cyclooxygenase. ijrps.com

Another study investigated the anti-inflammatory activity of fourteen 2-imino-4-thiazolidinone derivatives using the carrageenan-induced paw edema model. rsc.org The most active compounds from in vitro TNF-α screening, 3f and 3g , also demonstrated superior in vivo anti-inflammatory activity compared to the standard drug, without causing gastric damage. rsc.org

Thiazolidine derivatives 1b and 1d were also shown to attenuate carrageenan-induced thermal hyperalgesia and mechanical allodynia in mice, further supporting their anti-inflammatory and analgesic potential. researchgate.netnih.gov

The table below summarizes the in vivo anti-inflammatory activity of selected 2-imino-4-thiazolidinone derivatives.

| Compound(s) | In vivo Model | Key Findings | Reference |

| BT3 , BT4 | Carrageenan-induced paw edema (rat) | 77% and 75% edema inhibition at 6 hours | ijrps.com |

| 3f , 3g | Carrageenan-induced paw edema (rat) | Superior activity to indomethacin, no gastric damage | rsc.org |

| 1b , 1d | Carrageenan-induced thermal hyperalgesia and mechanical allodynia (mouse) | Attenuated hyperalgesia and allodynia | researchgate.netnih.gov |

Antiviral Activity Studies (e.g., Anti-HIV, Anti-Herpes Simplex Virus)

The 2-imino-4-thiazolidinone scaffold has also been explored for its antiviral potential. researchgate.net While research in this area is ongoing, some derivatives have shown promising activity against a range of viruses.

A study on new 4-thiazolidinone (B1220212) derivatives bearing an imidazo[2,1-b]thiazole (B1210989) moiety evaluated their activity against various DNA and RNA viruses. Although none of the compounds were active against HIV, some displayed moderate antiviral activity. Specifically, compound 13 showed modest but consistent activity against three strains of influenza A virus. Compounds 6 and 11 were active against vesicular stomatitis virus.

It has been noted that several 2,3-diaryl-1,3-thiazolidin-4-ones have demonstrated potent activity as non-nucleoside HIV reverse transcriptase inhibitors (NNRTIs).

Other Noteworthy Biological Activities

Beyond the activities detailed above, the versatile 2-imino-4-thiazolidinone scaffold has been associated with a range of other biological properties. These include:

Anticancer Activity: Several studies have reported the synthesis and evaluation of 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents. nih.govmdpi.com For instance, a series of these compounds were screened for their cytotoxicity against various cancer cell lines, with some showing significant activity and inducing apoptosis. nih.gov

Antimicrobial Activity: The 2-imino-4-thiazolidinone core is a well-established pharmacophore for antimicrobial agents, with derivatives showing activity against a variety of bacterial and fungal strains. jocpr.comresearchgate.netconnectjournals.com

Enzyme Inhibition: Derivatives of this scaffold have been shown to inhibit various enzymes beyond COX and LOX, such as matrix metalloproteinases (MMPs), which are involved in tissue degradation during inflammation. nih.gov

The diverse biological profile of 2-imino-4-thiazolidinone derivatives underscores their importance as a privileged scaffold in medicinal chemistry, with significant potential for the development of new therapeutic agents. nih.govontosight.ai

Antidiabetic Research

The thiazolidinone core is a well-established pharmacophore in the development of antidiabetic agents, most notably the thiazolidinedione class of drugs that act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ). Research into other thiazolidinone derivatives, including those with a 2-imino substitution, continues to explore their potential in managing diabetes mellitus.

Studies on related 2-(substituted phenyl)-3-(naphthalen-1-yl)thiazolidin-4-ones have demonstrated their potential as antidiabetic agents. In these investigations, various substituted benzaldehydes were reacted with 1-naphthylamine (B1663977) to form Schiff's bases, which were then cyclized with thioglycolic acid to yield the final thiazolidinone compounds. When evaluated for their antidiabetic activity using a streptozotocin-induced diabetic model, several of these derivatives exhibited significant hypoglycemic effects. researchgate.net

Further research on 3,5-disubstituted-thiazolidine-2,4-dione hybrids has also shown promise. These compounds have been evaluated for their in-vitro inhibitory activity against α-amylase and α-glucosidase, two key enzymes involved in carbohydrate metabolism. Certain derivatives emerged as potent dual inhibitors of these enzymes. nih.gov The in vivo antidiabetic activity of the most promising compounds was confirmed in a streptozotocin-induced diabetic rat model, where they demonstrated significant reductions in blood glucose levels. nih.gov Although these studies were not conducted specifically on 2-imino-3-phenyl-4-thiazolidinone, they highlight the potential of the broader thiazolidinone scaffold in the development of novel antidiabetic drugs.

Table 1: Antidiabetic Activity of Selected Thiazolidinone Derivatives

| Compound | Structure | Activity |

|---|---|---|

| Tz1 | 2-(Phenyl)-3-(naphthalen-1-yl)thiazolidin-4-one | Good antidiabetic activity in streptozotocin-induced diabetic model. researchgate.net |

| Tz4 | 2-(4-Chlorophenyl)-3-(naphthalen-1-yl)thiazolidin-4-one | Exhibited good antidiabetic activity. researchgate.net |

| Tz5 | 2-(4-Methoxyphenyl)-3-(naphthalen-1-yl)thiazolidin-4-one | Showed good antidiabetic activity in the in vivo model. researchgate.net |

| Compound 7p | A 3,5-disubstituted-thiazolidine-2,4-dione hybrid | Emerged as the best compound in in vivo studies, though less potent than pioglitazone. nih.gov |

Antioxidant Properties

Oxidative stress is implicated in the pathogenesis of numerous diseases, making the discovery of novel antioxidants a significant area of research. The 4-thiazolidinone scaffold has been explored for its antioxidant potential, with various derivatives showing promising radical scavenging activity.

The antioxidant capacity of thiazolidin-4-one derivatives is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The activity of these compounds is highly dependent on the nature and position of substituents on the aromatic rings.

For instance, studies on 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid ethyl esters have shown that the presence of electron-withdrawing groups like a nitro (NO2) group or electron-donating groups like a hydroxyl (OH) group on the phenyl ring significantly influences the antioxidant activity. nih.gov One of the most active compounds identified in a particular study was 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester, which exhibited DPPH radical scavenging activity comparable to the standard antioxidant, ascorbic acid. nih.gov

In another study, a series of thiazole and thiazolidinone derivatives bearing phenolic fragments were synthesized and evaluated for their antioxidant properties. mdpi.com Compounds with a 3,5-di-tert-butyl-4-hydroxybenzylidene moiety attached to the 2-imino position of the thiazolidinone ring demonstrated notable antioxidant activity. mdpi.com The presence of the sterically hindered phenol (B47542) was crucial for the radical scavenging capacity.

Table 2: Antioxidant Activity of Selected Thiazolidinone Derivatives

| Compound | Structure | Antioxidant Activity (DPPH Assay) |

|---|---|---|

| Compound 16 | 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester | I% = 91.63% ± 0.77 (similar to ascorbic acid) nih.gov |

| PPIT | 3-(pyridin-2-yl)-2-(pyridine-2-ylimino)thiazolidin-4-one | Demonstrated antioxidant and reducing activity in DPPH and other assays. mdpi.com |

| Compound 11 | A thiazolidin-4-one derivative | 78.83% inhibition at 100 µg/mL. mdpi.com |

| Compound 4c | 2-((3,5-di-tert-butyl-4-hydroxybenzylidene)hydrazineylidene)thiazolidin-4-one | Showed significant antioxidant activity. mdpi.com |

Immunomodulatory Effects: S1P1 Receptor Agonism

Sphingosine-1-phosphate (S1P) receptors, particularly the S1P1 subtype, are key regulators of lymphocyte trafficking from lymphoid organs. Agonists of the S1P1 receptor can induce its internalization, leading to the sequestration of lymphocytes in the lymph nodes and a subsequent reduction in circulating lymphocytes. This mechanism is a validated therapeutic strategy for autoimmune diseases.

A novel class of potent and selective S1P1 receptor agonists based on the 2-imino-thiazolidin-4-one scaffold has been discovered. acs.orgnih.gov Extensive structure-activity relationship (SAR) studies have been conducted to optimize the potency and pharmacokinetic properties of these compounds. These studies have led to the identification of highly active derivatives, with some advancing into clinical development. researchgate.netresearchgate.net

One such compound, ACT-128800 (ponesimod), emerged from this series as an orally active and selective S1P1 receptor agonist. nih.gov In preclinical studies, ACT-128800 demonstrated a dose-dependent reduction in circulating lymphocytes. acs.orgnih.gov The discovery of these 2-imino-thiazolidin-4-one derivatives as potent S1P1 receptor agonists underscores their potential as immunomodulatory agents for the treatment of autoimmune disorders. acs.orgnih.govresearchgate.netresearchgate.net

Table 3: S1P1 Receptor Agonist Activity of Selected 2-Imino-thiazolidin-4-one Derivatives

| Compound | Structure | Activity |

|---|---|---|

| ACT-128800 (Ponesimod) | A 2-imino-thiazolidin-4-one derivative | Potent, selective, and orally active S1P1 receptor agonist. nih.gov |

| Compound 8bo | A specific 2-imino-thiazolidin-4-one derivative from the discovery series | Selected for clinical development due to its potent and selective S1P1 agonism. acs.org |

| Phenyl 3-ethyl-2-(ethylimino)thiazolidin-4-one derivative 19l | A derivative with phenyl and ethyl substitutions | Showed increased S1P1 and S1P5 receptor activity. nih.gov |

| Benzyl (B1604629) derivatives 19r-19v | Derivatives with a benzyl group | Exhibited high to low nanomolar activity for S1P1 and S1P5 receptors. nih.gov |

Inhibition of Bacterial Type III Secretion Systems (T3SS)

The Type III Secretion System (T3SS) is a sophisticated needle-like apparatus utilized by many pathogenic Gram-negative bacteria to inject virulence factors directly into host cells. This system is essential for the pathogenicity of a wide range of bacteria that cause diseases in both plants and animals. As the T3SS is not required for bacterial growth, its inhibition represents an attractive anti-virulence strategy that may exert less selective pressure for the development of resistance.

High-throughput screening has led to the identification of a class of tris-aryl substituted 2-imino-5-arylidenethiazolidin-4-ones as inhibitors of the T3SS. nih.govnih.gov These compounds have been shown to inhibit the secretion of T3SS effector proteins in Salmonella enterica serovar Typhimurium. nih.govnih.gov

Structure-activity relationship studies have been crucial in defining the essential pharmacophore for T3SS inhibition by this class of molecules. It has been suggested that these 2-imino-thiazolidinones may act by directly disrupting protein-protein interactions that are critical for the assembly or stability of the secretion apparatus. nih.gov Further optimization of this scaffold, particularly at the N-3 position with dipeptide modifications, has led to congeners with improved activity and physicochemical properties. nih.govnih.gov The discovery of these T3SS inhibitors opens up new avenues for the development of novel antibacterial agents that target virulence rather than bacterial viability.

Table 4: Inhibition of Bacterial T3SS by Selected 2-Imino-4-thiazolidinone Derivatives

| Compound | Structure | Activity |

|---|---|---|

| Compound 1 | A tris-aryl substituted 2-imino-5-arylidenethiazolidin-4-one | Identified as a T3SS inhibitor in a high-throughput screen. nih.gov |

| TTS29 | 2-imino-5-arylidene thiazolidinone | Inhibited T3SS secretion without affecting bacterial growth. mdpi.com |

| N-3-dipeptide-modified congeners | Derivatives with dipeptides at the N-3 position | Showed improved activity and physicochemical properties as T3SS inhibitors. nih.gov |

| HBF1 | 2-Imino-5-arylidene thiazolidinone | Prevented the secretion of effectors SipA and SspH1 in S. Typhimurium. mdpi.com |

Computational and Theoretical Studies on 2 Imino 4 Thiazolidinone Compounds

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for understanding the binding mechanism and affinity of ligands with their protein targets. amazonaws.comamazonaws.com Studies on 2-imino-4-thiazolidinone derivatives have utilized molecular docking to explore their interactions with various biological targets.

A series of 2-imino-4-thiazolidinone derivatives were docked against the tumor necrosis factor-alpha (TNF-α) target (PDB ID: 2AZ5), revealing good binding energies that ranged from -30.17 to -49.26 kcal/mol. rsc.org Notably, compounds 3f and 3g from this series showed superior glide scores of -6.27 and -6.07, respectively, which were better than the reference drug, indomethacin. rsc.org

In another study, novel 3-ethylaniline (B1664132) hybrid imino-thiazolidinones were investigated as inhibitors of carbonic anhydrase II (CA-II), an enzyme implicated in cancers and glaucoma. nih.gov Docking studies identified compounds 6a , 6e , and 6g as having a reactive profile with stable protein-ligand interactions, showing docking scores of -6.12, -6.99, and -6.76 kcal/mol, respectively. nih.gov The interactions of compound 6e were primarily with active site residues such as HIS94, HIS96, HIS119, and THR200. nih.gov

Furthermore, the potential of these scaffolds against microbial targets has been explored. Docking studies suggested that the antibacterial action of certain thiazolidin-4-ones likely involves the inhibition of E. coli Mur B, while their antifungal activity may be due to the inhibition of CYP51. researchgate.net Other research has identified thiazolidinone derivatives as potential antitubercular agents through the targeting of the enoyl-acyl carrier protein (enoyl-ACP) reductase enzyme (PDB ID: 1BVR) and Shikimate kinase. amazonaws.comijpsr.com For instance, the compound 2-(3,4-dimethoxyphenyl)-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one (4j ) was found to be the most active against Mycobacterium tuberculosis H37Rv, a finding supported by molecular docking which showed it fits well into the cavity of Shikimate kinase. ijpsr.com

The primary interactions responsible for the binding affinity of these compounds are often hydrogen bonds and hydrophobic interactions. amazonaws.comnih.gov The presence of aromatic rings can also lead to arene-π interactions, further stabilizing the ligand-protein complex. nih.gov

| Derivative Class | Protein Target | PDB ID | Key Findings / Docking Scores | Reference(s) |

| 2-Imino-4-thiazolidinones | TNF-α | 2AZ5 | Binding energies: -30.17 to -49.26 kcal/mol; Glide scores up to -6.27. | rsc.org |

| 3-Ethylaniline hybrid imino-thiazolidinones | Carbonic Anhydrase II (CA-II) | - | Docking scores: -6.12, -6.99, -6.76 kcal/mol. | nih.gov |

| Thiazolidine-2-imines | Tyrosinase | - | Good fit in the active site; interactions driven by aromatic rings and hydrophobic centers. | nih.gov |

| 2,3-Diaryl-thiazolidin-4-ones | E. coli Mur B / CYP51 | - | Identified as probable targets for antibacterial and antifungal activity, respectively. | researchgate.net |

| Thiazolidin-4-one derivatives | Enoyl-ACP reductase | 1BVR | Identified as a potential target for antitubercular activity. | amazonaws.comamazonaws.com |

| 2-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-ones | Shikimate kinase | - | Good fit into the enzyme's active site cavity. | ijpsr.com |

Quantum Chemical Calculations and Spectroscopic Correlations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to investigate the electronic and structural properties of 2-imino-4-thiazolidinone compounds. ingentaconnect.comresearchgate.net These computational methods allow for the optimization of molecular geometries and the calculation of various molecular parameters. ingentaconnect.comresearchgate.net

DFT calculations using functionals like B3LYP and M062X with basis sets such as 6-311++G(d,p) have been successfully used to study thiazolidinone derivatives. ingentaconnect.comresearchgate.net The calculated results for molecular structures, including bond lengths and angles, show good agreement with experimental data obtained from X-ray diffraction. researchgate.net Furthermore, theoretical vibrational frequencies calculated via DFT have been correlated with experimental Fourier Transform Infrared (FT-IR) spectra. researchgate.nettandfonline.com After applying appropriate scaling factors to account for factors like electron correlation and anharmonicity, the theoretical harmonic frequencies align well with the observed spectral peaks. researchgate.netresearchgate.net

A key aspect of these studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. ingentaconnect.comresearchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. ingentaconnect.com For example, in a study of thiazolidinone derivatives, the substitution of a benzene (B151609) ring onto the core structure reduced the HOMO-LUMO gap from 5.20 eV to 3.8 eV. ingentaconnect.com Further substitutions with groups like NO2 resulted in an even smaller gap of 3.2 eV, indicating a more chemically active compound. ingentaconnect.com This analysis helps in understanding the structure-activity relationships of these molecules. ingentaconnect.com

| Compound/Derivative | Computational Method | Calculated Property | Value | Significance | Reference(s) |

| Thiazolidinone derivatives | DFT (B3LYP/6-311++G(d,p)) | HOMO-LUMO Gap (ΔE) | 5.20 eV | Parent molecule reference. | ingentaconnect.com |

| Benzene-substituted thiazolidinone | DFT (B3LYP/6-311++G(d,p)) | HOMO-LUMO Gap (ΔE) | 3.8 eV | Increased reactivity compared to parent. | ingentaconnect.com |

| NO₂-substituted derivative | DFT (B3LYP/6-311++G(d,p)) | HOMO-LUMO Gap (ΔE) | 3.2 eV | Highest chemical activity in the series. | ingentaconnect.com |

| Various 2-iminothiazolidin-4-one complexes | DFT (M062X-SDD/6-31+G(d)) | IR Spectra | - | Good agreement between experimental and calculated results. | researchgate.net |

In silico Analysis of Biological Activity and Selectivity

In silico analysis encompasses a range of computational methods used to predict the biological activity, selectivity, and pharmacokinetic properties of compounds before their synthesis and in vitro testing. For the 2-imino-3-phenyl-4-thiazolidinone scaffold, these studies have been instrumental in identifying promising candidates for various therapeutic applications.

Computational models are frequently used to predict the inhibitory activity of these compounds against specific enzymes. For instance, a series of 5-(substituted)benzylidene)-2-(morpholinoimino)-3-phenylthiazolidin-4-ones were synthesized and evaluated for anticholinesterase, tyrosinase, and urease inhibition. nih.gov Molecular docking was used to understand the inhibitory mechanisms at a molecular level, and the results showed that the synthesized compounds had a better binding affinity for these enzymes compared to the positive controls. nih.gov This computational insight was correlated with the experimental IC50 values, where compounds showed significant activity, particularly against tyrosinase and urease. nih.gov

Similarly, in silico screening of 3-ethylaniline hybrid imino-thiazolidinones for carbonic anhydrase II (CA-II) inhibition was combined with kinetic analysis. nih.gov The study found that compound 6e not only had a strong docking score but also demonstrated the highest inhibition of CA-II in vitro with an IC50 value of 1.545 ± 0.016 µM. nih.gov Pharmacophore modeling further suggested that compound 6e produced an optimal pharmacophore model compared to the standard drug brinzolamide. nih.gov

Beyond predicting activity, in silico methods are also used to assess the "drug-likeness" of compounds by calculating ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Studies on novel thiazolidin-2,4-dione and 2-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one derivatives have shown that the synthesized compounds possess bioactivity scores and molecular properties within the acceptable range for human use, indicating their potential as drug-like candidates. ijpsr.comresearchgate.net This pre-screening helps to prioritize which compounds should be advanced to more resource-intensive experimental testing. researchgate.net

| Derivative Class | Predicted Biological Activity | In Silico Method(s) | Key Findings | Reference(s) |

| 5-Benzylidene-2-(morpholinoimino)-3-phenylthiazolidin-4-ones | Tyrosinase and Urease Inhibition | Molecular Docking | Good binding affinity correlated with low mM and µM IC50 values, respectively. | nih.gov |

| 3-Ethylaniline hybrid imino-thiazolidinones | Carbonic Anhydrase II Inhibition | Molecular Docking, MD Simulations, Pharmacophore Modeling | High docking scores and stable interactions correlated with a low µM IC50 value for the lead compound. | nih.gov |

| 2-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-ones | Anti-tubercular | Docking, ADMET Prediction | Good drug-likeness and dock scores correlated with low µg/mL MIC against M. tuberculosis. | ijpsr.com |

| Thiazolidin-2,4-diones | Antimicrobial, Antioxidant, Anticancer | ADME Prediction | Compounds were found to be drug-like. | researchgate.net |

Future Research Directions and Academic Prospects for 2 Imino 3 Phenyl 4 Thiazolidinone

The scaffold of 2-imino-3-phenyl-4-thiazolidinone continues to be a focal point in medicinal chemistry due to its proven and potential therapeutic activities. The future of research concerning this compound and its derivatives is poised for significant advancements, branching into more sustainable synthesis, deeper biological understanding, and technologically advanced applications. The following sections outline key areas ripe for academic and research exploration.

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing 2-imino-3-phenyl-4-thiazolidinone derivatives, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, Schiff bases derived from phenidone react with 2-mercaptoacetic acid in tetrahydrofuran (THF) under reflux (20–24 hours) to yield thiazolidinone derivatives, with yields up to 84% . Alternative routes involve S-amino acids and phenylisothiocyanate in Et3N/DMF-H2O systems, enabling efficient formation of 5-substituted imidazolidin-4-one derivatives . Key optimization parameters include solvent choice (e.g., THF vs. DMF), reaction time, and temperature. Reaction progress is monitored via TLC using n-hexane/ethyl acetate solvent systems .

Q. Which spectroscopic techniques are most effective for structural validation of this compound derivatives?

- Methodological Answer : Structural confirmation relies on:

- FT-IR : Identification of ν(N-H) (3228 cm⁻¹), ν(C=O) (1668 cm⁻¹), and ν(C-S) (1272 cm⁻¹) bands .

- NMR (¹H/¹³C) : Assignments of aromatic protons (δ 7.2–7.8 ppm) and carbonyl carbons (δ 165–175 ppm) .

- Elemental analysis : Matching experimental and calculated C, H, N, S percentages to confirm purity .

Q. How are in vitro biological activities (e.g., antimicrobial, antioxidant) of these derivatives evaluated?

- Methodological Answer : Antimicrobial activity is tested against bacterial/fungal strains (e.g., E. coli, S. aureus) using agar diffusion or broth dilution methods, with MIC (minimum inhibitory concentration) values reported . Antioxidant activity is assessed via DPPH radical scavenging assays, comparing IC₅₀ values to standard antioxidants like ascorbic acid .

Advanced Research Questions

Q. How can synthetic yields be improved for structurally complex thiazolidinone derivatives?

- Methodological Answer : Yield optimization strategies include:

- Catalyst screening : Transition metal catalysts (e.g., CuI) or organocatalysts to accelerate cyclization .

- Solvent polarity adjustment : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for electron-deficient intermediates .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 1–2 hours) while maintaining yields >80% .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., variable MIC values) may arise from:

- Structural variations : Substituents at the 5-position (e.g., chloro, trifluoromethyl) significantly alter antimicrobial potency .

- Assay conditions : Standardize inoculum size, incubation time, and solvent controls (DMSO vs. aqueous buffers) .

- Validation via orthogonal assays : Combine agar diffusion with time-kill kinetics to confirm bacteriostatic vs. bactericidal effects .

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of thiazolidinone derivatives?

- Methodological Answer :

- DFT calculations : Predict electronic properties (HOMO-LUMO gaps) and reactive sites for nucleophilic/electrophilic attacks .

- Molecular docking : Simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. For example, derivatives with 4-nitrophenyl groups show stronger binding (ΔG = −9.2 kcal/mol) due to hydrophobic interactions .

Q. What are the challenges in synthesizing and characterizing novel 5-substituted thiazolidinone derivatives?

- Methodological Answer :

- Steric hindrance : Bulky substituents (e.g., aryl groups) at the 5-position may impede cyclization, requiring higher temperatures (80–100°C) .

- Regioselectivity : Use directing groups (e.g., pyridinyl) to control substitution patterns during heterocycle formation .

- Crystallization issues : Derivatives with flexible side chains may require slow evaporation in ethanol/water mixtures for single-crystal XRD analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.